molecular formula C16H11O6- B1264139 4',5-Dihydroxy-3'-methoxyflavon-7-olate(1-)

4',5-Dihydroxy-3'-methoxyflavon-7-olate(1-)

Cat. No. B1264139
M. Wt: 299.25 g/mol
InChI Key: SCZVLDHREVKTSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4',5-dihydroxy-3'-methoxyflavon-7-olate(1-) is a flavonoid oxoanion that is the conjugate base of 4',5,7-trihydroxy-3'-methoxyflavone arising from selective deprotonation of the 7-hydroxy group;  major species at pH 7.3. It is a conjugate base of a 4',5,7-trihydroxy-3'-methoxyflavone.

Scientific Research Applications

Flavone Characterization and Differentiation

  • Research has identified the distinctive fragmentation peaks of various methoxylated dihydroxy flavones and flavonols, aiding in the differentiation of isomers and types of flavonoids, including compounds similar to 4',5-Dihydroxy-3'-methoxyflavon-7-olate(1-) (Goudard et al., 1978).

Antiviral Properties

  • Some studies have shown that certain 4'-Hydroxy-3-methoxyflavones exhibit potent antiviral activities, especially against picornaviruses like poliomyelitis and rhinoviruses, suggesting potential applications in antiviral drug development (De Meyer et al., 1991).

Natural Compound Isolation

  • Research on Ouratea hexasperma led to the isolation of flavone dimers structurally related to 4',5-Dihydroxy-3'-methoxyflavon-7-olate(1-), contributing to the understanding of plant-derived flavonoids and their potential applications (Moreira et al., 1999).

Anti-Inflammatory Activity

  • Certain analogs of 5,7-Dihydroxyflavones have been synthesized and evaluated for anti-inflammatory activity. These studies contribute to understanding the structure-activity relationships of flavonoids and their potential therapeutic applications (Dao et al., 2003).

Basicity and Electron Structure Analysis

  • Studies on the basicity and π-electron structure of various flavones, including derivatives of 5,7-dihydroxyflavones, have been conducted. These studies are crucial for understanding the chemical properties and potential reactivity of compounds like 4',5-Dihydroxy-3'-methoxyflavon-7-olate(1-) (Frolov et al., 1977).

Metabolism and Biological Activity

  • The metabolism of polymethoxyflavones by human intestinal bacteria and their biological activities, such as anticancer effects, have been studied. This research contributes to the understanding of how compounds like 4',5-Dihydroxy-3'-methoxyflavon-7-olate(1-) are metabolized in the human body and their potential health benefits (Kim et al., 2014).

properties

Molecular Formula

C16H11O6-

Molecular Weight

299.25 g/mol

IUPAC Name

4-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenolate

InChI

InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3/p-1

InChI Key

SCZVLDHREVKTSH-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4',5-Dihydroxy-3'-methoxyflavon-7-olate(1-)
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